2-Chloro-5-methyl-4-(methylthio)pyridine
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Overview
Description
2-Chloro-5-methyl-4-(methylthio)pyridine: is an organic compound with the molecular formula C7H8ClNS . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine typically begins with 2-Chloro-5-methylpyridine.
Reaction Conditions: The methylthio group is introduced using methylthiolating agents under controlled conditions.
Industrial Production Methods:
Catalytic Processes: Industrial production often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are commonly used.
Optimization: Reaction parameters such as temperature, pressure, and reaction time are optimized to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-5-methyl-4-(methylthio)pyridine undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines are formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Chloro-5-methyl-4-(methylthio)pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
2-Chloro-5-methylpyridine: This compound is structurally similar but lacks the methylthio group.
2-Chloro-4-methyl-5-(methylthio)pyridine: Another similar compound with slight structural differences.
Uniqueness:
Functional Groups: The presence of both chlorine and methylthio groups in 2-Chloro-5-methyl-4-(methylthio)pyridine makes it unique and versatile for various chemical reactions.
Properties
Molecular Formula |
C7H8ClNS |
---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8ClNS/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 |
InChI Key |
SWCFLXAUJMAOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1SC)Cl |
Origin of Product |
United States |
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